molecular formula C10H9ClN4O2 B11776255 Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11776255
M. Wt: 252.66 g/mol
InChI Key: KJSKXXYXFWIGPO-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with methyl propiolate under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound often employ one-pot synthesis techniques to improve yield and reduce costs. These methods typically involve the use of readily available starting materials and environmentally benign reagents, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles and pyridines, which can have enhanced biological or chemical properties .

Scientific Research Applications

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

methyl 2-(3-chloropyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C10H9ClN4O2/c1-6-8(10(16)17-2)14-15(13-6)9-7(11)4-3-5-12-9/h3-5H,1-2H3

InChI Key

KJSKXXYXFWIGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=C(C=CC=N2)Cl

Origin of Product

United States

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